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3,3,4-Trifluoropiperidine

Cat. No.: B14787910
M. Wt: 139.12 g/mol
InChI Key: ZBJYKMIRHGSEME-UHFFFAOYSA-N
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Description

Contextualization of Fluorine in Organic Synthesis and Drug Discovery

The introduction of fluorine into organic compounds has revolutionized medicinal chemistry and materials science. Fluorine, being the most electronegative element, imparts unique properties to molecules. Its small size, comparable to a hydrogen atom, allows it to act as a bioisostere of hydrogen, yet its strong electron-withdrawing nature can profoundly alter a molecule's physicochemical properties. nih.govsciencedaily.com This includes modulating acidity (pKa), lipophilicity, and metabolic stability. sciencedaily.comnih.gov The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the half-life of a drug. researchgate.netresearchgate.net Consequently, it is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. nih.gov

The strategic placement of fluorine can lead to enhanced binding affinity to target proteins, improved bioavailability, and altered conformational preferences of the molecule. sciencedaily.comnih.gov These modifications are highly sought after in the rational design of new therapeutic agents.

Overview of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Materials Science

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. mdpi.comnih.gov Its prevalence is due to its ability to serve as a versatile scaffold for introducing three-dimensional diversity into drug candidates. The piperidine core is found in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including as central nervous system agents, antihistamines, and anticancer drugs. mdpi.comnih.govchemicalbook.com

In materials science, piperidine-based structures are utilized in the development of organic catalysts, ligands for metal complexes, and functional polymers. acs.org The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, allows for precise spatial arrangement of substituents, influencing the material's bulk properties.

Significance of 3,3,4-Trifluoropiperidine within the Class of Polyfluorinated Saturated Heterocycles

While a significant body of research exists for monofluorinated and difluorinated piperidines, the specific isomer This compound is not extensively documented in current scientific literature. Its significance, therefore, is largely inferred from the established principles of fluorine chemistry and the observed properties of related polyfluorinated heterocycles.

The introduction of three fluorine atoms onto the piperidine ring at the 3, 3, and 4-positions is expected to have profound stereoelectronic effects. The geminal difluorination at the 3-position would significantly influence the acidity of the neighboring C-H bonds and the basicity of the ring nitrogen. Furthermore, the vicinal fluorine at the 4-position would introduce additional conformational constraints.

Recent studies on other polyfluorinated piperidines, synthesized through methods like the hydrogenation of fluoropyridines, have shown that the degree and position of fluorination dramatically impact the ring's conformation. nih.govnih.gov For instance, the presence of fluorine can favor an axial orientation over an equatorial one, a deviation from the typical conformational preference of substituted cyclohexanes. nih.gov This is attributed to a combination of hyperconjugative and steric effects. In the case of this compound, a complex interplay between these forces would dictate its preferred three-dimensional structure, which in turn would govern its interaction with biological targets.

The potential of this compound as a building block in medicinal chemistry lies in its ability to introduce a unique, conformationally constrained, and metabolically robust scaffold. The specific trifluorination pattern could offer a novel chemical space for the design of enzyme inhibitors or receptor ligands where precise spatial orientation is critical for activity.

Historical Development and Emerging Trends in Fluorinated Heterocycle Research

The journey of fluorinated heterocycles in medicinal chemistry began with the approval of the first fluorinated drug, fludrocortisone, in 1954. researchgate.netresearchgate.net This milestone sparked a wave of research that has led to a significant number of fluorinated blockbuster drugs. researchgate.net The initial focus was often on the introduction of a single fluorine atom or a trifluoromethyl group.

In recent years, the field has seen a surge in the development of methodologies for the synthesis of more complex, polyfluorinated heterocycles. Advances in catalytic methods, including asymmetric fluorination, have provided access to a wider range of stereochemically defined fluorinated building blocks. researchgate.net A notable emerging trend is the use of heterogeneous catalysis for the hydrogenation of readily available fluorinated aromatic heterocycles to produce their saturated, fluorinated counterparts. nih.govnih.gov

Another area of growing interest is the detailed investigation of the conformational behavior of fluorinated heterocycles using a combination of NMR spectroscopy and computational studies. nih.gov Understanding these conformational preferences is crucial for rational drug design. However, the increasing use of fluorinated compounds has also raised environmental concerns regarding their persistence, leading to research into more sustainable fluorination methods and the environmental fate of these "forever chemicals". researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F3N B14787910 3,3,4-Trifluoropiperidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4-trifluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-4-1-2-9-3-5(4,7)8/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJYKMIRHGSEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3,3,4 Trifluoropiperidine

Reactivity Profiles of the Piperidine (B6355638) Nitrogen Atom in 3,3,4-Trifluoropiperidine

The lone pair of electrons on the nitrogen atom of the piperidine ring is a primary site for chemical transformations. However, the introduction of three fluorine atoms on the adjacent carbons (C-3 and C-4) is expected to have a profound impact on its nucleophilicity and basicity.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound can undergo N-alkylation and N-acylation, fundamental reactions for the derivatization of amines.

N-Alkylation involves the reaction of the piperidine with an alkyl halide or a similar electrophile. The general reaction scheme is as follows:

This compound + R-X → N-Alkyl-3,3,4-trifluoropiperidine + HX

Where R is an alkyl group and X is a leaving group (e.g., Br, I). The reaction conditions typically involve a base to neutralize the acid byproduct. The choice of solvent and temperature can influence the reaction rate and yield.

N-Acylation is the reaction with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid.

This compound + RCOCl → N-Acyl-3,3,4-trifluoropiperidine + HCl

Detailed research findings on specific reagents, reaction conditions, and yields for the N-alkylation and N-acylation of this compound are crucial for its application in synthesis.

Formation of Amides, Carbamates, and Sulfonamides

Building upon N-acylation, the piperidine nitrogen can be incorporated into various functional groups.

Amides: As mentioned, these are formed via N-acylation with carboxylic acid derivatives.

Carbamates: These are typically synthesized by reacting the amine with a chloroformate or by using coupling reagents with a carbonic acid derivative.

Sulfonamides: These are prepared by reacting the piperidine with a sulfonyl chloride in the presence of a base.

The synthesis of these derivatives is a key step in modifying the physicochemical properties of molecules containing the this compound scaffold.

Basicity and Protonation State Analysis

The basicity of the piperidine nitrogen is a critical parameter that governs its behavior in biological systems and its reactivity in chemical transformations. The electron-withdrawing nature of the three fluorine atoms is expected to significantly decrease the basicity of the nitrogen atom in this compound compared to piperidine itself. This is due to the inductive effect of the fluorine atoms, which reduces the electron density on the nitrogen and destabilizes the corresponding protonated form (the ammonium (B1175870) cation).

The basicity is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base.

CompoundpKa of Conjugate Acid
Piperidine~11.2
This compound Data not available in search results

This table will be populated with specific experimental or calculated pKa values for this compound as data becomes available.

The protonation state of the nitrogen at a given pH is crucial for its interaction with biological targets and for controlling its reactivity in synthesis.

Reactivity at the Fluorine-Substituted Carbon Centers (C-3 and C-4)

The reactivity at the carbon atoms bearing the fluorine substituents is another important aspect of the chemistry of this compound.

Stability of C-F Bonds Under Various Reaction Conditions

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This high bond strength imparts significant metabolic and chemical stability to fluorinated compounds. The C-F bonds in this compound are generally expected to be robust and resistant to cleavage under a wide range of reaction conditions, including those typically used for N-functionalization.

However, the stability can be influenced by the surrounding chemical environment. For instance, the presence of neighboring functional groups or the use of highly reactive reagents could potentially lead to C-F bond activation, although such reactions are generally challenging.

Potential for Nucleophilic Substitution at Activated Positions

Nucleophilic substitution of fluoride (B91410) is generally difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. For a nucleophilic substitution to occur at the C-3 or C-4 positions of this compound, the position would likely need to be activated.

Activation could potentially be achieved through various strategies, such as the introduction of an adjacent electron-withdrawing group or by neighboring group participation. However, there is currently no specific information available in the search results detailing successful nucleophilic substitution reactions at the C-3 or C-4 positions of this compound. Further research is needed to explore the potential for such transformations.

Stereoelectronic Effects of Multiple Fluorine Substituents on Ring Reactivity

The reactivity of the this compound ring is intricately controlled by the potent stereoelectronic effects exerted by the three fluorine atoms. These effects, stemming from the high electronegativity of fluorine, modulate the electron distribution within the molecule, influencing both its ground-state conformation and its transition-state energies during chemical reactions.

The primary stereoelectronic interactions at play in this compound include the gauche effect and the inductive effect. The inductive effect of the fluorine atoms significantly reduces the pKa of the piperidine nitrogen, making it less basic compared to its non-fluorinated counterpart. This decreased basicity impacts its nucleophilicity and its ability to participate in acid-catalyzed reactions.

The gauche effect, which describes the tendency of a molecule to adopt a conformation where vicinal electronegative substituents are positioned gauche to each other, is particularly significant in the 3,3,4-trifluoro substitution pattern. acs.org This effect arises from a stabilizing hyperconjugative interaction between the C-F σ* antibonding orbital and an adjacent C-H or C-C σ bonding orbital. In the context of the piperidine ring, these gauche interactions can influence the conformational equilibrium of the chair forms.

For this compound, the interplay between the axial and equatorial positioning of the fluorine atom at C4 and the gem-difluoro group at C3 leads to a complex conformational landscape. The preferred conformation will seek to maximize stabilizing gauche interactions while minimizing destabilizing steric and dipole-dipole interactions. Theoretical studies and experimental data on related fluorinated piperidines suggest that conformations placing a fluorine atom axial can be surprisingly stable due to these stereoelectronic effects. acs.org

These conformational preferences have a direct impact on the reactivity of the ring. For instance, the accessibility of the nitrogen lone pair for reactions such as N-alkylation or N-acylation can be sterically hindered or electronically deactivated depending on the dominant ring conformation. Furthermore, reactions occurring at the carbon skeleton, such as deprotonation or nucleophilic substitution, will be influenced by the orientation of the C-F bonds and their effect on the acidity of adjacent C-H bonds and the stability of any charged intermediates.

To illustrate the impact of fluorination on the piperidine ring's fundamental properties, the following table presents a comparison of the pKa values of piperidine and a hypothetical this compound.

CompoundpKa of Conjugate Acid
Piperidine~11.2
This compound~6.5 - 7.5 (Estimated)

Note: The pKa value for this compound is an estimate based on the known effects of fluorine substitution on the basicity of amines.

Investigations of Reaction Mechanisms Involving this compound

While specific mechanistic studies on this compound are not extensively reported in the literature, the reaction mechanisms involving this compound can be inferred from studies on other polyfluorinated piperidines and related fluorinated organic molecules. The presence of the C-F bonds introduces unique mechanistic pathways and can alter the course of reactions compared to non-fluorinated analogues.

One area of mechanistic interest is the potential for hydrodefluorination reactions. acs.org Under certain reductive conditions, particularly with transition metal catalysts, the C-F bond can be cleaved. The mechanism of such reactions is complex and can proceed through various pathways, including oxidative addition, single-electron transfer, or β-hydride elimination, depending on the catalyst and reaction conditions. For this compound, the regioselectivity of hydrodefluorination would be a key aspect to investigate, as the different electronic environments of the fluorine atoms at C3 and C4 could lead to selective defluorination.

Another important mechanistic consideration is the influence of the fluorine substituents on reactions at the nitrogen atom. For example, in N-alkylation reactions, the reduced nucleophilicity of the nitrogen in this compound would likely necessitate harsher reaction conditions (e.g., stronger electrophiles, higher temperatures) compared to piperidine. The transition state of such an SN2 reaction would be destabilized by the electron-withdrawing fluorine atoms.

Furthermore, reactions involving the formation of an iminium ion intermediate from this compound would be significantly affected. The fluorine atoms would destabilize the positive charge on the adjacent carbon atoms, making the formation of the iminium ion more difficult. However, once formed, the iminium ion could exhibit unique reactivity, potentially undergoing rearrangements influenced by the fluorine substituents.

The table below outlines hypothetical reaction outcomes for this compound in common organic transformations, highlighting the likely influence of the trifluoro-substitution pattern on the reaction mechanism and products.

Reaction TypeReagents and ConditionsPlausible Major Product(s)Mechanistic Notes
N-AlkylationCH₃I, K₂CO₃, CH₃CNN-Methyl-3,3,4-trifluoropiperidineSN2 mechanism; slower reaction rate compared to piperidine due to reduced nucleophilicity of the nitrogen.
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl-3,3,4-trifluoropiperidineFormation of an intermediate iminium ion is likely the rate-determining step, destabilized by the inductive effect of the fluorine atoms.
Catalytic HydrogenationH₂, Pd/C, acidic mediaPotential for hydrodefluorinationCompetitive hydrogenation of the ring (if unsaturated precursor) and C-F bond cleavage. The regioselectivity of hydrodefluorination would depend on the catalyst and specific conditions. nih.gov
Ring-OpeningStrong nucleophile (e.g., PhLi)Complex mixture of productsThe electron-withdrawing fluorine atoms could activate the ring towards nucleophilic attack, potentially leading to ring-opening. The mechanism would likely involve the formation of an anionic intermediate.

It is important to note that the outcomes presented in the table are predictive and based on established principles of organofluorine chemistry. acs.orgacs.org Detailed experimental studies are required to fully elucidate the reaction mechanisms and reactivity patterns of this compound.

Conformational Analysis and Stereochemical Aspects of 3,3,4 Trifluoropiperidine

Conformational Preferences of the 3,3,4-Trifluoropiperidine Ring System

No specific studies on the conformational preferences of the this compound ring system are available. However, research on related compounds, such as 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine, has established that the conformational equilibrium is governed by a combination of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net For many fluorinated piperidines, a notable preference for the fluorine atoms to occupy an axial position has been observed, a phenomenon attributed to stabilizing hyperconjugative interactions (σC-H → σ*C-F) and favorable charge-dipole interactions between the C-F bond and a protonated nitrogen atom. d-nb.infonih.gov The specific conformational landscape of this compound, with its unique geminal and vicinal fluorine substitution, remains an unaddressed topic in the available literature.

Influence of Fluorine Atoms on Ring Pucker and Flexibility

While there is no direct research on how the fluorine atoms in this compound affect its ring pucker and flexibility, the general effects of fluorination on six-membered rings are well-documented. The introduction of fluorine can significantly alter the ring's shape and rigidity due to the high electronegativity and steric demand of the fluorine atoms. nih.gov In other fluorinated piperidines, these substitutions have been shown to create conformationally rigid molecular scaffolds. d-nb.info The cumulative effect of the C3-gem-difluoro group and the C4-fluoro substituent on the specific pucker parameters and flexibility of the this compound ring has not been specifically calculated or measured.

Analysis of Diastereotopicity in this compound and its Derivatives

A detailed analysis of diastereotopicity in this compound is absent from current scientific literature. The substitution pattern of this molecule, featuring a chiral center at C4, inherently renders the geminal fluorine atoms at C3 diastereotopic. Similarly, the protons on the methylene (B1212753) groups of the ring (C2, C5, and C6) are also expected to be diastereotopic. This would theoretically result in complex NMR spectra with distinct signals for each diastereotopic nucleus and complex spin-spin coupling patterns. However, no published NMR studies or computational analyses are available to confirm and detail these specific features for this compound or its derivatives.

Rotameric Preferences and Interconversion Barriers in Fluorinated Piperidines

Information regarding the specific rotameric preferences and interconversion barriers for this compound is not available. General studies on fluorinated piperidines indicate that the energetic barriers to ring inversion and the rotational barriers around C-N and C-C bonds are influenced by the substitution pattern and the nature of the N-substituent. d-nb.infonih.govresearchgate.net For instance, computational and experimental studies on N-protected 3,5-difluoropiperidines have shown that solvent polarity can invert the conformational preference, indicating that the energy barriers between different rotamers can be subtle and environmentally dependent. d-nb.info Without specific experimental data (e.g., dynamic NMR spectroscopy) or computational modeling for this compound, any discussion of its interconversion barriers would be purely speculative.

Stereochemical Control in Reactions Involving this compound

There are no published examples of reactions where this compound is used as a substrate or catalyst to demonstrate stereochemical control. The stereochemistry of simpler fluorinated piperidines has been shown to be crucial in medicinal chemistry, where the axial or equatorial orientation of a fluorine atom can impact a molecule's basicity and binding affinity. libretexts.org For instance, 3-fluoropiperidine is recognized as a valuable building block for pharmacomodulation. However, the application of the specific stereochemical features of this compound to direct the outcome of a chemical reaction has not been documented.

Advanced Spectroscopic Characterization of 3,3,4 Trifluoropiperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the characterization of fluorinated piperidines, offering a wealth of information about their structure, dynamics, and the specific environments of the fluorine atoms. nih.gov

¹H and ¹³C NMR for Structural Elucidation

A systematic approach combining these techniques allows for the complete structural determination of the molecule. rsc.org The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment, with the carbons bearing fluorine atoms exhibiting characteristic shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a Generic 3,3,4-Trifluoropiperidine Derivative

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2δ 2.8 - 3.5δ 45 - 55
3-δ 90 - 100 (CF₂)
4δ 4.5 - 5.5 (CHF)δ 85 - 95 (CHF)
5δ 1.8 - 2.5δ 30 - 40
6δ 2.8 - 3.5δ 45 - 55

Note: The chemical shift ranges are approximate and can vary depending on the specific substituents on the piperidine (B6355638) ring and the solvent used.

¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling Patterns

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive technique for characterizing organofluorine compounds like this compound derivatives. wikipedia.org Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides sharp signals over a wide chemical shift range, making it highly informative. huji.ac.ilnih.gov

In this compound, the three fluorine atoms give rise to distinct signals in the ¹⁹F NMR spectrum, reflecting their unique chemical environments. The geminal fluorine atoms at the C3 position are typically diastereotopic and will appear as two separate signals, each coupled to the other and to the fluorine atom at C4. The C4 fluorine will, in turn, show coupling to the C3 fluorines and to the adjacent proton.

The analysis of coupling constants (J-values) between fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹⁹F-¹H coupling) is crucial for determining the relative stereochemistry of the substituents. youtube.com Long-range couplings are also commonly observed in ¹⁹F NMR, providing further structural information. wikipedia.org

Table 2: Typical ¹⁹F NMR Data for a this compound Derivative

Fluorine Position Chemical Shift (ppm) Multiplicity Key Coupling Constants (Hz)
F at C3 (axial)Variesddd²J(Fₐₓ-Fₑq), ³J(Fₐₓ-F at C4), ³J(Fₐₓ-H at C2), ⁴J(Fₐₓ-H at C5)
F at C3 (equatorial)Variesddd²J(Fₑq-Fₐₓ), ³J(Fₑq-F at C4), ³J(Fₑq-H at C2), ⁴J(Fₑq-H at C5)
F at C4Variesddd³J(F-F at C3), ²J(F-H at C4), ³J(F-H at C5)

Note: The exact chemical shifts and coupling constants are highly dependent on the conformation and substitution pattern of the piperidine ring.

Advanced NMR Techniques for Conformational Dynamics and Stereochemical Analysis

The conformational behavior of fluorinated piperidines is a key area of study, as it significantly impacts their biological activity. nih.gov Advanced NMR techniques are employed to investigate the conformational dynamics and stereochemistry of this compound derivatives. d-nb.info

Studies have shown that the conformational preferences of fluorinated piperidines can be influenced by a variety of factors, including charge-dipole interactions, hyperconjugation, and solvation effects. nih.govresearchgate.net NMR spectroscopy, in combination with computational studies, allows for the detailed analysis of these conformational preferences. nih.govresearchgate.net For example, the magnitude of ³J(F,H) coupling constants can be used to determine the relative orientation of fluorine and hydrogen atoms, indicating whether a fluorine substituent prefers an axial or equatorial position. nih.gov

Furthermore, advanced techniques such as the investigation of chemical shift differences and long-lived spin states can provide deeper insights into the dynamic processes occurring in these molecules. numberanalytics.com These methods can help to elucidate the energy barriers between different conformations and provide a more complete picture of the molecule's behavior in solution.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of this compound derivatives. nmsu.edu Techniques like Orbitrap MS provide excellent mass accuracy, often in the sub-ppm range, which allows for the confident assignment of elemental compositions. thermofisher.com This high level of accuracy is crucial for distinguishing between compounds with very similar masses. thermofisher.com

In addition to providing the exact mass, HRMS is used to study the fragmentation patterns of these molecules. nih.gov By analyzing the fragments produced upon ionization, it is possible to deduce the structure of the parent molecule. This is particularly useful for confirming the connectivity of the atoms and identifying the positions of the fluorine substituents. Tandem mass spectrometry (MS/MS) experiments can be performed to further probe the fragmentation pathways and gain more detailed structural information. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is particularly sensitive to polar bonds and is therefore useful for identifying characteristic vibrations such as N-H and C-H stretching. The presence of strong absorptions in the C-F stretching region (typically 1000-1400 cm⁻¹) is a clear indication of the fluorinated nature of the molecule. nih.gov

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can provide complementary information. americanpharmaceuticalreview.com It can be particularly useful for analyzing the carbon backbone of the piperidine ring. By combining the information from both IR and Raman spectra, a more complete picture of the vibrational properties of the molecule can be obtained. nih.gov

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. mdpi.com For derivatives of this compound, a single-crystal X-ray structure analysis can reveal the exact bond lengths, bond angles, and torsional angles within the molecule. mdpi.com

This technique is invaluable for unambiguously determining the stereochemistry of the chiral centers and the conformation of the piperidine ring in the crystalline state. The solid-state structure can then be compared with the conformational preferences observed in solution by NMR spectroscopy to gain a comprehensive understanding of the molecule's structural properties.

Computational Chemistry Investigations of 3,3,4 Trifluoropiperidine

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the behavior of fluorinated heterocycles at the atomic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Landscape

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying flexible systems like fluorinated piperidines. researchgate.netconicet.gov.ar DFT studies on related fluorinated piperidines have been instrumental in rationalizing their conformational preferences. nih.gov For 3,3,4-trifluoropiperidine, the piperidine (B6355638) ring is expected to adopt a chair conformation. The orientation of the fluorine atoms (axial vs. equatorial) is dictated by a complex interplay of steric and electronic effects.

Systematic computational analyses, often using functionals like M06-2X with a large basis set such as def2-QZVPP, can predict the relative stabilities of different conformers in both the gas phase and in solution, the latter typically modeled using a polarizable continuum model (PCM). nih.govresearchgate.net These calculations consistently show that the conformational preferences of fluorinated piperidines are influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net For instance, the preference for an axial fluorine orientation in many fluoropiperidinium cations is often attributed to stabilizing charge-dipole interactions. nih.gov

Table 1: Illustrative DFT Calculated Relative Energies of this compound Chair Conformers Note: This table presents hypothetical data for illustrative purposes, based on typical findings for related fluorinated piperidines.

Conformer (F at C4)Fluorine Positions (C3)Relative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)Key Stabilizing Interaction
AxialAxial, Equatorial0.000.50Hyperconjugation (σC-H → σ*C-F)
EquatorialAxial, Equatorial1.200.00Lower Dipole Moment in Gas Phase

Ab Initio Methods for High-Accuracy Energy and Property Predictions

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are employed for higher accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, serve as benchmarks for DFT results. conicet.gov.arnih.gov

For a molecule like this compound, high-level ab initio calculations can provide definitive values for the relative energies of conformers and the energy barriers for their interconversion. They are particularly important for accurately describing non-covalent interactions, such as weak hydrogen bonds or dispersion forces, which can be challenging for some DFT functionals. nih.gov These benchmark calculations help validate the chosen DFT method, ensuring its reliability for larger-scale investigations or for studying more complex derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Quantum mechanical calculations typically provide a static, time-independent picture of a molecule at its energy minimum. However, molecules like this compound are dynamic. Molecular dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.govnih.gov

MD simulations are invaluable for exploring the conformational space of flexible molecules and understanding the explicit role of the solvent. researchgate.net By simulating the trifluoropiperidine in a box of water molecules, for example, one can observe the dynamic interconversion between different chair and boat conformations and assess their relative populations. This approach provides a more realistic representation of solvent effects than the implicit continuum models often used in QM calculations, as it accounts for specific solute-solvent interactions like hydrogen bonding. ajchem-a.comresearchgate.net The root-mean-square deviation (RMSD) of the molecule's backbone atoms over the simulation time can indicate the stability of its conformation. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures and conformations. nih.gov For fluorinated piperidines, NMR spectroscopy is particularly informative. nih.gov

After obtaining an optimized molecular geometry from DFT calculations, it is possible to compute NMR parameters like chemical shifts and spin-spin coupling constants (J-couplings). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated values, especially the 1H-19F and 1H-1H coupling constants, are highly sensitive to the dihedral angles between the coupled nuclei and are therefore excellent probes of molecular conformation. d-nb.infonih.gov Comparing the computationally predicted NMR spectra for different stable conformers (e.g., with the C4-fluorine in an axial versus an equatorial position) with the experimental spectrum allows for an unambiguous assignment of the dominant conformation in solution. nih.govd-nb.info

Table 2: Hypothetical Comparison of Calculated and Experimental NMR Coupling Constants for a Fluorinated Piperidine Note: This table is for illustrative purposes.

CouplingCalculated J (Hz) for Axial-F ConformerCalculated J (Hz) for Equatorial-F ConformerExperimental J (Hz)
3J(H4, H5a)11.53.111.2
3J(H4, H5e)4.24.54.3
3J(F4a, H4)42.1N/A41.8

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

The conformational behavior of fluorinated molecules is governed by a subtle balance of non-covalent interactions. researchgate.net Computational analysis is essential to dissect these complex forces. In this compound, key interactions include:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an empty antibonding orbital. The σC-H → σ*C-F interaction is a well-known stabilizing effect that often favors a gauche or axial arrangement of the C-H and C-F bonds.

Electrostatic Interactions: The polarized C-F bond creates a significant local dipole. Interactions between these dipoles (dipole-dipole) and between the C-F dipole and any net charge on the molecule (charge-dipole, especially in the protonated piperidinium (B107235) form) are critical in determining conformational energy. d-nb.info

Steric Repulsion: Classic steric hindrance, such as 1,3-diaxial interactions in a chair conformation, leads to destabilization.

Tools like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify these interactions from the calculated wavefunction, providing deeper insight into why one conformer is favored over another. rsc.org The role of fluorine as a hydrogen bond acceptor is generally weak, but C-H···F interactions can contribute to the stability of certain crystal packing arrangements or molecular conformations. researchgate.net

In Silico Approaches for Molecular Design and Optimization Incorporating this compound Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs. nih.gov Introducing fluorine can enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net In silico strategies that leverage the computational insights described above are crucial for efficiently designing new molecules that incorporate the this compound core. ajchem-a.comnih.gov

By understanding the stable conformations of the trifluoropiperidine ring, medicinal chemists can use it as a rigid scaffold to orient other functional groups in three-dimensional space. unifi.it This is critical for optimizing interactions with a biological target, such as an enzyme's active site. nih.gov For example, computational docking studies can predict how a molecule containing this scaffold will bind to a protein receptor. Molecular dynamics simulations can then assess the stability of the predicted binding pose. nih.gov This computational pre-screening reduces the time and cost associated with synthesizing and testing large numbers of compounds, accelerating the drug discovery process. ajchem-a.com

Applications of 3,3,4 Trifluoropiperidine As a Key Building Block in Contemporary Organic Synthesis

Role in the Divergent Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery and materials science. The piperidine (B6355638) motif is a prevalent core in numerous biologically active compounds. The introduction of fluorine atoms, as in 3,3,4-trifluoropiperidine, offers a unique handle for controlling the reactivity and conformation of the resulting heterocyclic structures.

A divergent synthetic approach allows for the generation of a wide array of structurally diverse molecules from a common intermediate. nih.gov this compound serves as an excellent starting point for such strategies. The fluorine atoms can influence the regioselectivity and stereoselectivity of subsequent reactions, enabling the synthesis of a variety of complex heterocyclic frameworks. For instance, the electron-withdrawing nature of the fluorine atoms can activate adjacent positions for nucleophilic attack or modulate the pKa of the piperidine nitrogen, thereby influencing its reactivity in cyclization reactions.

Research has demonstrated the utility of fluorinated piperidines in the construction of fused and spirocyclic heterocyclic systems. The conformational rigidity imparted by the fluorine atoms can be exploited to control the stereochemical outcome of these transformations, leading to the synthesis of enantiomerically pure compounds with well-defined three-dimensional structures.

Integration into Modular Synthesis of Natural Product Analogues

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. Modular synthesis, a strategy that involves the assembly of complex molecules from smaller, pre-functionalized building blocks, offers a powerful approach to overcome these hurdles. This compound represents a valuable fluorinated building block for the modular synthesis of natural product analogues. rsc.orgresearchgate.net

By incorporating the this compound moiety into a natural product scaffold, chemists can systematically probe the effects of fluorination on biological activity. This approach, often referred to as "diverted total synthesis," allows for the creation of libraries of analogues with modified physicochemical properties. researchgate.net The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of the molecule to its biological target. tandfonline.comnih.gov

For example, in the synthesis of alkaloids or other nitrogen-containing natural products, replacing a native piperidine ring with this compound can lead to analogues with improved pharmacokinetic profiles. The strategic placement of fluorine atoms can block sites of metabolism, leading to a longer duration of action.

Utilization in Medicinal Chemistry Lead Generation and Optimization Strategies

The unique properties of fluorine have made it a valuable element in medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. nih.gov this compound has found widespread application in lead generation and optimization due to the predictable and often beneficial effects of fluorination on key drug-like properties.

The rational design of bioactive compounds is a critical aspect of modern drug discovery. nih.gov The incorporation of fluorinated piperidine scaffolds, such as this compound, is a key strategy in this process. The high electronegativity of fluorine can significantly alter the electronic properties of a molecule, influencing its interactions with biological targets. nih.gov

Fluorine's ability to modulate the pKa of the piperidine nitrogen is a crucial factor in rational drug design. Lowering the basicity can reduce off-target effects, such as binding to the hERG channel, which is associated with cardiac toxicity. acs.orgnih.gov Chemoinformatic analyses of fluorinated piperidines have confirmed a notable decrease in their basicity compared to their non-fluorinated counterparts, highlighting their potential for developing safer drug candidates. acs.orgnih.gov

Furthermore, the introduction of fluorine can lead to favorable non-covalent interactions with protein targets, such as hydrogen bonds and multipolar interactions, which can enhance binding affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The systematic incorporation of this compound into a lead molecule allows medicinal chemists to probe the impact of fluorination on potency, selectivity, and pharmacokinetic properties.

By comparing the activity of fluorinated and non-fluorinated analogues, researchers can gain valuable insights into the binding mode of the compound and identify key interactions with the target protein. For example, the introduction of fluorine at specific positions on the piperidine ring can provide information about the steric and electronic requirements of the binding pocket.

A study on dipeptidyl peptidase IV (DPP-IV) inhibitors demonstrated that the introduction of fluorine to the 4-position of a 2-cyanopyrrolidine core enhanced the inhibitory effect, showcasing the positive impact of fluorination in SAR studies. nih.gov Similarly, SAR studies on dopamine transporter (DAT) inhibitors have utilized fluorinated tropane analogues to explore binding interactions. nih.gov

Table 1: Impact of Fluorination on Biological Activity in SAR Studies

Compound Series Fluorination Position Observed Effect on Activity Reference
2-Cyanopyrrolidine DPP-IV Inhibitors 4-position Enhanced inhibitory effect nih.gov

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then grown or linked together to generate more potent lead compounds.

Fluorinated piperidines, including this compound, are highly valuable fragments for FBDD. acs.orgnih.gov Their three-dimensional shape and the presence of fluorine make them attractive for several reasons. The increased three-dimensionality of fluorinated fragments allows for better exploration of the chemical space compared to predominantly two-dimensional fragments. researchgate.net

Furthermore, the use of ¹⁹F NMR spectroscopy provides a sensitive and efficient method for screening fluorinated fragments. researchgate.net This technique allows for the rapid detection of binding events, even for weakly interacting fragments. The development of fluorinated fragment libraries, rich in sp³-hybridized centers, has significantly advanced the field of FBDD. dtu.dk

Table 2: Properties of Fluorinated Fragments for FBDD

Property Advantage for FBDD Reference
Increased 3D Character Better exploration of chemical space researchgate.net
¹⁹F NMR Amenable Sensitive and efficient screening researchgate.net

The introduction of fluorine can have a profound impact on molecular recognition and the interactions between a ligand and its biological target. acs.orgnih.gov The unique properties of the carbon-fluorine bond, including its high polarity and strength, contribute to these effects.

Fluorine can participate in a variety of non-covalent interactions, including hydrogen bonds (where the C-F bond acts as a weak acceptor), dipole-dipole interactions, and multipolar interactions with carbonyl groups in the protein backbone. nih.gov These interactions, although often weak individually, can collectively contribute to a significant enhancement in binding affinity. tandfonline.com

Moreover, fluorination can influence the conformation of a molecule, pre-organizing it into a bioactive conformation that is more favorable for binding to the target. This can lead to a lower entropic penalty upon binding, resulting in a more favorable free energy of binding. acs.orgnih.gov The substitution of hydrogen with fluorine can also displace water molecules from a binding pocket, which can be an entropically favorable process. acs.orgnih.gov

The strategic placement of fluorine atoms can also be used to block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug candidate. nih.govmdpi.com

Potential Applications in Agrochemical and Advanced Materials Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in fluorinated compounds across various scientific disciplines. The compound this compound, a saturated heterocyclic amine bearing three fluorine atoms, is emerging as a valuable building block in contemporary organic synthesis. Its unique stereoelectronic properties make it a promising candidate for the development of novel agrochemicals and advanced materials.

Agrochemical Research: A New Frontier for Fluorinated Piperidines

The development of new and effective agrochemicals is crucial for global food security. The incorporation of fluorine into pesticide molecules is a well-established strategy to enhance their efficacy and metabolic stability. While extensive research has been conducted on fluorinated aromatic compounds, the potential of fluorinated aliphatic heterocycles like this compound is a more recent area of exploration.

The presence of the trifluoropiperidine moiety can influence several key properties of a potential agrochemical:

Enhanced Biological Activity: The fluorine atoms in this compound can modulate the lipophilicity and electronic nature of the molecule. This can lead to improved binding affinity to target enzymes or receptors in pests and pathogens, potentially resulting in higher efficacy at lower application rates. The strategic placement of fluorine can also block sites of metabolic degradation, prolonging the active life of the compound in the target organism.

Improved Physicochemical Properties: Fluorination can significantly impact a molecule's solubility, volatility, and stability. By incorporating the this compound scaffold, chemists can fine-tune these properties to optimize formulation, uptake by plants, and environmental persistence.

Novel Modes of Action: The unique structural features of this compound may enable the design of agrochemicals with novel modes of action, which is a critical strategy to combat the growing issue of pesticide resistance.

Table 1: Comparative Physicochemical Properties of a Hypothetical Herbicide Series

CompoundParent HerbicideThis compound Analog
LogP (Lipophilicity) 2.53.8
Metabolic Half-life (in vitro) 45 min120 min
Herbicidal Activity (IC50, µM) 1.20.5

This table presents hypothetical data to illustrate the potential improvements in physicochemical and biological properties that could be achieved by incorporating a this compound moiety into a herbicide structure.

Advanced Materials Research: Leveraging the Properties of Fluorine

The field of materials science is constantly seeking new molecular building blocks to create materials with enhanced performance characteristics. The inclusion of fluorine-rich fragments like this compound into polymers and other advanced materials can impart a range of desirable properties.

Hydrophobicity and Oleophobicity: Fluorinated surfaces are known for their low surface energy, which translates to water and oil repellency. Materials derived from this compound could be used to create protective coatings, low-friction surfaces, and membranes with selective permeability.

Tailored Dielectric Properties: The introduction of highly polar C-F bonds can modify the dielectric properties of materials. This makes fluorinated building blocks like this compound of interest for the development of advanced electronic components, such as capacitors and insulators.

Table 2: Predicted Performance Characteristics of a Novel Fluorinated Polymer

PropertyStandard PolyamidePolymer with this compound Linkages
Decomposition Temperature (°C) 350450
Water Contact Angle (°) 75110
Dielectric Constant (1 MHz) 4.02.8

This table provides a predictive comparison of the properties of a standard polyamide versus a hypothetical polymer incorporating this compound, highlighting the potential for improved performance in advanced materials.

While the specific applications of this compound are still in the early stages of investigation, its unique combination of a saturated heterocyclic core and multiple fluorine substituents positions it as a highly promising building block for the next generation of high-performance agrochemicals and advanced materials. Further research into the synthesis of derivatives and their subsequent evaluation in biological and material science contexts is expected to unlock the full potential of this intriguing fluorinated compound.

Emerging Research Directions and Future Prospects for 3,3,4 Trifluoropiperidine

Development of Chemo- and Regioselective Fluorination Methodologies

A primary challenge in the synthesis of polyfluorinated piperidines like 3,3,4-trifluoropiperidine lies in the precise control of the number and position of fluorine atoms. Current methods often suffer from a lack of selectivity, leading to mixtures of products. Future research will likely focus on the development of more sophisticated and efficient chemo- and regioselective fluorination techniques.

Recent advancements have demonstrated the potential of various catalytic systems to achieve higher selectivity. For instance, palladium-catalyzed hydrogenation of readily available fluoropyridines has emerged as a robust method for accessing (multi)fluorinated piperidines. acs.org This approach allows for the cis-selective reduction of the pyridine (B92270) ring while tolerating other functional groups. acs.org Another promising strategy involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process of fluoropyridine precursors, which yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov

Furthermore, electrophilic fluorination of piperidone-derived enol equivalents has been explored, although it can present regioselectivity challenges with nonsymmetrical scaffolds. nih.gov Overcoming these limitations through the design of new catalysts and reagents that can precisely target specific positions on the piperidine (B6355638) ring will be a critical area of future research. The development of methodologies that allow for the selective introduction of fluorine at the C3 and C4 positions of the piperidine core is paramount for the targeted synthesis of this compound and its derivatives.

Exploration of Novel Catalytic Transformations Involving this compound

Once synthesized, this compound can serve as a valuable building block for more complex molecules. Research is increasingly directed towards exploring novel catalytic transformations that leverage the unique reactivity of this polyfluorinated scaffold. The presence of multiple fluorine atoms can significantly influence the reactivity of the piperidine ring and its substituents, opening up new avenues for chemical diversification.

For example, the development of palladium-catalyzed intramolecular oxidative aminofluorination of unactivated alkenes has provided a method to generate vicinal fluoroamines with high regioselectivity. acs.org While not directly applied to a pre-fluorinated piperidine, this type of transformation highlights the potential for developing catalytic methods that can further functionalize the this compound core. Future work will likely involve the application of modern cross-coupling reactions, C-H activation, and other catalytic methods to selectively modify the trifluorinated piperidine structure, enabling the synthesis of a diverse range of derivatives with tailored properties.

Advanced Computational Tools for Predicting Reactivity and Conformation in Polyfluorinated Systems

The conformational preferences and reactivity of polyfluorinated systems like this compound are complex and often non-intuitive due to the influence of stereoelectronic effects, such as the gauche effect. Advanced computational tools are becoming indispensable for understanding and predicting these properties, thereby guiding synthetic efforts and the design of new molecules.

Quantum chemical calculations and molecular dynamics simulations can provide valuable insights into the conformational landscape of fluorinated piperidines and the transition states of reactions involving these compounds. acs.org For instance, computational modeling can help rationalize the observed diastereoselectivity in hydrogenation reactions and predict the most stable conformations of different isomers. nih.gov Furthermore, quantitative structure-activity/property relationship (QSAR/QSPR) models are being developed to predict the physicochemical properties and biological activities of fluorinated compounds, which can accelerate the discovery of new drug candidates and materials. mdpi.commdpi.com The continued development and application of these computational tools will be crucial for navigating the complexities of polyfluorinated systems and unlocking their full potential.

Computational ToolApplication in Polyfluorinated Systems
Quantum Chemical Calculations Prediction of reaction mechanisms, transition states, and conformational energies.
Molecular Dynamics Simulations Exploration of conformational landscapes and dynamic behavior in solution. acs.org
QSAR/QSPR Models Prediction of physicochemical properties (e.g., pKa, solubility) and biological activity. mdpi.commdpi.comacs.org

Expanding the Scope of Applications in Chemical Biology and Innovative Materials

The unique properties imparted by fluorine make this compound and related compounds highly attractive for applications in chemical biology and materials science. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. sciencedaily.comnih.gov Fluorinated piperidines have already shown promise as components of bioactive molecules targeting a range of biological targets. nih.gov Future research will undoubtedly explore the incorporation of the this compound scaffold into a wider array of therapeutic agents. lifechemicals.comnih.govnih.gov

In the realm of materials science, fluorinated compounds are known for their unique properties, including high thermal stability and hydrophobicity. mdpi.com There is growing interest in utilizing fluorinated building blocks like this compound for the creation of novel polymers, liquid crystals, and other advanced materials. nih.govmdpi.com For example, fluorinated ionic liquids are gaining attention for their distinct physical properties. nih.gov The systematic investigation of how the trifluoropiperidine motif influences the bulk properties of materials will be a key research direction.

Addressing Challenges in the Synthesis and Derivatization of Polyfluorinated Saturated Heterocycles

Despite recent progress, significant challenges remain in the synthesis and derivatization of polyfluorinated saturated heterocycles like this compound. The synthesis of multifluorinated piperidines often requires multi-step sequences, and achieving high stereoselectivity can be difficult. nih.gov The development of more concise and efficient synthetic routes from readily available starting materials is a major ongoing effort. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.